molecular formula C22H29ClN2O2 B12746748 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride CAS No. 100106-91-0

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride

Cat. No.: B12746748
CAS No.: 100106-91-0
M. Wt: 388.9 g/mol
InChI Key: VGOHTSYLYUEJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride is a complex organic compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidinone core, followed by the introduction of the ethyl and diphenyl groups. The final step involves the addition of the hydroxyethylamino group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,3-diphenylpyrrolidin-2-one: Lacks the hydroxyethylamino group.

    4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one: Lacks the ethyl group.

    1-Ethyl-4-(2-aminoethyl)-3,3-diphenylpyrrolidin-2-one: Lacks the hydroxyethyl group.

Uniqueness

1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one hydrochloride is unique due to the presence of both the ethyl and hydroxyethylamino groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

CAS No.

100106-91-0

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

IUPAC Name

1-ethyl-4-[2-(2-hydroxyethylamino)ethyl]-3,3-diphenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C22H28N2O2.ClH/c1-2-24-17-20(13-14-23-15-16-25)22(21(24)26,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,20,23,25H,2,13-17H2,1H3;1H

InChI Key

VGOHTSYLYUEJLS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.